methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
CAS No.: 920799-13-9
Cat. No.: VC16944341
Molecular Formula: C12H14BrNO3
Molecular Weight: 300.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920799-13-9 |
|---|---|
| Molecular Formula | C12H14BrNO3 |
| Molecular Weight | 300.15 g/mol |
| IUPAC Name | methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C12H14BrNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
| Standard InChI Key | BHFKPPXDSDWZLB-LLVKDONJSA-N |
| Isomeric SMILES | COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |
| Canonical SMILES | COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate (C<sub>12</sub>H<sub>14</sub>BrNO<sub>3</sub>) features a six-membered morpholine ring with a nitrogen atom at position 1. The C2 position is substituted with a 4-bromophenyl group, while the C4 position is esterified with a methyl group. The (2S) stereochemistry ensures enantiomeric specificity, critical for biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.16 g/mol |
| Melting Point | 98–102°C (predicted) |
| Solubility | Soluble in DCM, THF; insoluble in water |
| Boiling Point | 320–325°C (estimated) |
| LogP (Partition Coefficient) | 2.8 |
The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura . The methyl ester group contributes to metabolic stability, a common prodrug strategy in medicinal chemistry .
Synthesis and Stereochemical Control
Multi-Step Synthetic Pathways
The synthesis typically involves sequential nucleophilic substitutions and stereocontrolled ring-forming reactions. A representative route includes:
-
Morpholine Ring Formation: Cyclization of ethanolamine derivatives with 4-bromophenylacetaldehyde under acidic conditions .
-
Esterification: Reaction with methyl chloroformate in the presence of triethylamine to install the methyl ester .
-
Chiral Resolution: Use of (S)-mandelic acid for enantiomeric enrichment, achieving >98% ee .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H<sub>2</sub>SO<sub>4</sub>, EtOH | 80°C | 72% |
| 2 | ClCOOCH<sub>3</sub>, Et<sub>3</sub>N | 0°C → RT | 85% |
| 3 | (S)-Mandelic acid, MeOH | Reflux | 91% |
Critical challenges include avoiding racemization during esterification and ensuring regioselectivity in bromophenyl substitution .
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling, enabling aryl-aryl bond formation. For example, Suzuki reactions with boronic acids yield biaryl derivatives, expanding structural diversity .
Ester Hydrolysis and Derivatization
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), forming a water-soluble intermediate. This step is pivotal in prodrug activation :
| Target | IC<sub>50</sub>/MIC | Mechanism |
|---|---|---|
| EGFR | 0.42 μM | ATP-competitive inhibition |
| DNA Gyrase (E. coli) | 12 μg/mL | Topoisomerase II inhibition |
| COX-2 | >50 μM | No significant activity |
Applications in Drug Development
Prodrug Design
The methyl ester enhances cell membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid. This strategy improves oral bioavailability in preclinical models .
Asymmetric Catalysis
The morpholine ring serves as a chiral ligand in ruthenium-catalyzed asymmetric hydrogenations, achieving 94% ee in ketone reductions .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Key Difference | Bioactivity (EGFR IC<sub>50</sub>) |
|---|---|---|
| tert-Butyl analog | Bulkier ester group | 0.58 μM |
| 2-(4-Chlorophenyl) derivative | Cl vs. Br substituent | 1.2 μM |
| (2R)-Enantiomer | Opposite configuration | >10 μM |
The bromine atom in methyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate enhances target binding affinity compared to chloro- and methyl-substituted analogs .
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